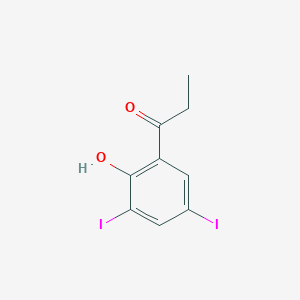
N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide, also known as MNPD, is a chemical compound with potential applications in scientific research. This compound is a derivative of acetanilide and is known for its unique chemical properties that make it useful in various research fields. In
科学研究应用
N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide has been used in various scientific research applications, including the study of enzyme inhibition, cancer cell growth, and antimicrobial activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. This compound has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, this compound has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synapse. This accumulation can lead to overstimulation of the nervous system and can be toxic. This compound has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can cause symptoms such as muscle weakness, respiratory distress, and seizures. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have antimicrobial activity against various bacteria, which may be due to its ability to disrupt bacterial cell membranes.
实验室实验的优点和局限性
N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of enzymes and proteins, which can be useful in studying their function and role in various biological processes. This compound also has potential applications in cancer research and antimicrobial therapy. However, this compound has limitations, including its potential toxicity and the need for careful handling and purification during synthesis. Additionally, this compound may have off-target effects, making it important to carefully design experiments to minimize these effects.
未来方向
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide. One direction is to further explore its potential as a cancer therapy, including its efficacy in vivo and its mechanism of action. Another direction is to investigate its potential as an antimicrobial agent, including its activity against multidrug-resistant bacteria. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity may be a promising avenue for future research. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical properties make it useful in various research fields, including enzyme inhibition, cancer research, and antimicrobial therapy. While this compound has advantages for lab experiments, including its ability to inhibit the activity of enzymes and proteins, it also has limitations, including its potential toxicity and need for careful handling and purification. Future research directions for this compound include exploring its potential as a cancer therapy and antimicrobial agent, developing derivatives with improved efficacy and reduced toxicity, and investigating its use in combination with other drugs or therapies.
合成方法
N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-4-nitroaniline with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The synthesis of this compound requires careful handling and purification to obtain a high yield and purity.
属性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-27-19-14-17(23(25)26)12-13-18(19)22-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJENPZVTQRNDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzoxazol-2-ylthio)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5214676.png)
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![1,3-diethyl-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214701.png)
![N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide](/img/structure/B5214715.png)
![N,N-diethyl-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5214716.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)
![2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B5214720.png)
![N-(2-furylmethyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5214726.png)

![N-cyclopropyl-3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5214740.png)
![(2-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5214742.png)
![pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylmethanol](/img/structure/B5214748.png)
![2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5214749.png)